3-Tert-butyl-2-cyclopropoxybenzaldehyde
Description
3-Tert-butyl-2-cyclopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring a tert-butyl group at the 3-position and a cyclopropoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. The compound’s structure combines steric bulk from the tert-butyl group with the unique stereoelectronic properties of the cyclopropoxy moiety.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)12-6-4-5-10(9-15)13(12)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
UYOYHPAZLBCKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-cyclopropoxybenzaldehyde typically involves the reaction of 3-tert-butyl-2-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-Tert-butyl-2-cyclopropoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Tert-butyl-2-cyclopropoxybenzoic acid.
Reduction: 3-Tert-butyl-2-cyclopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-2-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butyl and cyclopropoxy groups contribute to the compound’s steric and electronic properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally analogous compound to 3-Tert-butyl-2-cyclopropoxybenzaldehyde is 3-tert-butyl-2-hydroxybenzaldehyde (3-tert-butylsalicylaldehyde, C₁₁H₁₄O₂ ), documented in . Key differences lie in the substituents at the 2-position:
The hydroxyl group in 3-tert-butylsalicylaldehyde enables hydrogen bonding and acidity, facilitating applications in chelation (e.g., metal coordination) and nucleophilic substitution reactions.
Reactivity and Stability
- 3-tert-Butylsalicylaldehyde: The phenolic hydroxyl group allows for deprotonation under mild basic conditions, enabling use in Schiff base formation or as a directing group in electrophilic aromatic substitution. However, it is susceptible to oxidation .
- 3-Tert-butyl-2-cyclopropoxybenzaldehyde: The cyclopropoxy group’s strained three-membered ring introduces steric hindrance, which may slow reaction kinetics in substitution reactions. Its ether linkage confers greater stability against oxidation compared to phenolic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
